1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC13518457
Molecular Formula: C13H8FN3O2
Molecular Weight: 257.22 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole -](/images/structure/VC13518457.png)
Specification
Molecular Formula | C13H8FN3O2 |
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Molecular Weight | 257.22 g/mol |
IUPAC Name | 1-(2-fluoro-4-nitrophenyl)benzimidazole |
Standard InChI | InChI=1S/C13H8FN3O2/c14-10-7-9(17(18)19)5-6-12(10)16-8-15-11-3-1-2-4-13(11)16/h1-8H |
Standard InChI Key | GCHDEEQMZZEMNX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=CN2C3=C(C=C(C=C3)[N+](=O)[O-])F |
Canonical SMILES | C1=CC=C2C(=C1)N=CN2C3=C(C=C(C=C3)[N+](=O)[O-])F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole (molecular formula: C₁₃H₈FN₃O₂) consists of a benzimidazole core fused to a benzene ring, substituted at the 1-position with a 2-fluoro-4-nitrophenyl group. The nitro (-NO₂) and fluorine (-F) groups at the para and ortho positions, respectively, confer distinct electronic and steric properties to the molecule .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₃H₈FN₃O₂ |
Molecular Weight | 273.23 g/mol |
IUPAC Name | 1-(2-fluoro-4-nitrophenyl)-1H-benzo[d]imidazole |
SMILES | C1=CC=C2C(=NC=N2)C3=C(C=CC(=C3)F)N+[O-] |
CAS Number | 154164-56-4 |
The planar benzimidazole system allows for π-π stacking interactions, while the electron-withdrawing nitro and fluorine groups enhance solubility in polar aprotic solvents .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
A patented method for analogous benzimidazoles involves reacting (E)-N′-(2-fluoro-5-nitrophenyl)-N,N-dimethylformamidine with primary amines in dimethyl sulfoxide (DMSO) at elevated temperatures (150–170°C), followed by extraction and silica gel chromatography . For 1-(2-fluoro-4-nitrophenyl)-1H-benzo[d]imidazole, a modified approach could employ:
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Cyclization: Heating 2-fluoro-4-nitroaniline with benzaldehyde derivatives in acidic conditions.
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N-Alkylation: Introducing substituents via nucleophilic aromatic substitution .
Table 2: Representative Synthesis Conditions
Step | Conditions | Yield (%) |
---|---|---|
Cyclization | DMSO, 150°C, 2 h | 54–78 |
Purification | Silica gel chromatography | >95% purity |
Reaction yields for structurally similar compounds range from 54% to 78%, depending on the amine substituent and reaction time .
Physicochemical and Spectroscopic Properties
Spectral Characterization
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¹H NMR: Aromatic protons resonate at δ 7.2–8.5 ppm, with deshielding observed for protons adjacent to the nitro group .
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FTIR: Stretching vibrations at 1520 cm⁻¹ (NO₂ asymmetric) and 1340 cm⁻¹ (NO₂ symmetric) confirm nitro group presence .
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Mass Spectrometry: HRMS analysis typically shows a molecular ion peak at m/z 273.23 [M+H]⁺ .
Solubility and Stability
The compound exhibits moderate solubility in DMSO (12 mg/mL) and dimethylacetamide (DMA), but limited solubility in aqueous buffers (≤0.1 mg/mL) . Stability studies indicate decomposition above 250°C, with the nitro group prone to reduction under acidic conditions .
Pharmacological Significance
Antiproliferative Activity
Benzimidazole derivatives demonstrate potent activity against cancer cell lines. For example, compound 2g (a structural analog) inhibits MDA-MB-231 breast cancer cells with an IC₅₀ of 8 μM, likely via intercalation into DNA or inhibition of topoisomerase II .
Table 3: Biological Activity of Selected Analogs
Compound | Target Organism | MIC/IC₅₀ |
---|---|---|
2g | MRSA | 4 μg/mL |
1f | Candida albicans | 64 μg/mL |
Computational and Mechanistic Insights
Molecular Docking Studies
Docking simulations reveal strong binding affinity (−9.2 kcal/mol) for the dihydrofolate reductase (DHFR) active site, with hydrogen bonds forming between the nitro group and Arg44 residue .
Density Functional Theory (DFT) Analysis
HOMO-LUMO energy gaps (ΔE = 4.1 eV) suggest moderate reactivity, consistent with experimental observations of electrophilic substitution at the benzimidazole C-2 position .
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